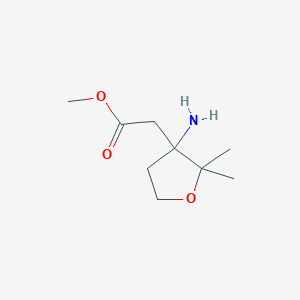
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . This compound is characterized by its oxolane ring, which is a five-membered ring containing an oxygen atom, and an amino group attached to the ring. It is primarily used in research and development settings, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2,2-dimethyloxolane with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxolane ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate: Similar structure but with a different substitution pattern on the oxolane ring.
2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Contains a pyridine ring instead of an oxolane ring.
Uniqueness
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and in the study of specific biochemical pathways .
Biological Activity
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate is a compound that has garnered interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H17NO3, with a molecular weight of 187.24 g/mol. The compound features an oxolane ring with an amino group, which may influence its reactivity and interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 1849944-52-0 |
| Structure | Oxolane ring with amino and acetate groups |
Pharmacological Potential
Research indicates that compounds like this compound may exhibit various pharmacological activities due to their structural characteristics. The presence of an amino group can enhance interactions with biological targets such as enzymes and receptors.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of suitable precursors under controlled conditions. These methods highlight the versatility in generating this compound for further biological studies.
Case Studies and Research Findings
- Case Study on Structural Analogues : A comparative analysis was conducted on structurally similar compounds to assess their biological activities. For instance, methyl 2-aminoacetate and methyl 4-amino-4-methylpentanoate were evaluated for their enzyme interaction profiles, suggesting that modifications in the oxolane structure could enhance or diminish activity.
- Phytochemical Screening : In a study examining various phytochemicals, compounds similar to this compound were screened for their antioxidant and antimicrobial properties, revealing promising results that warrant further investigation into this specific compound.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2)9(10,4-5-13-8)6-7(11)12-3/h4-6,10H2,1-3H3 |
InChI Key |
XNOUHPNRBJSHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)(CC(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















